N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-ynamide
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Overview
Description
N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-ynamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a dimethylamino group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-ynamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a base.
Attachment of the But-2-ynamide Moiety: This can be done through a coupling reaction, such as a Sonogashira coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-ynamide exerts its effects depends on its interaction with molecular targets. These could include:
Enzymes: The compound might inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It could bind to receptors on cell surfaces, triggering or blocking signaling pathways.
DNA/RNA: The compound may interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-ynamide: shares structural similarities with other pyrrolidine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2S)-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-6-7-15(20)17-14(10-12(2)3)16(21)19-9-8-13(11-19)18(4)5/h12-14H,8-11H2,1-5H3,(H,17,20)/t13?,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBXJUCTDFNHQE-KZUDCZAMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC(C)C)C(=O)N1CCC(C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@@H](CC(C)C)C(=O)N1CCC(C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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